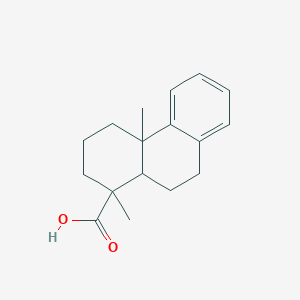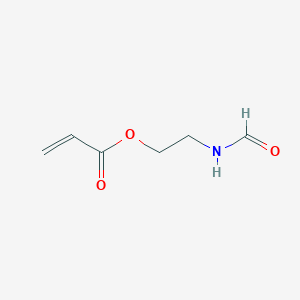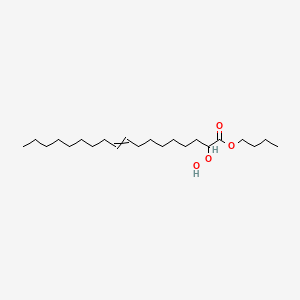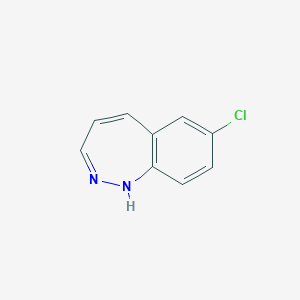
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is a chemical compound that belongs to the class of diazaborolidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine typically involves the reaction of a boron-containing precursor with an amine and a silylating agent. Common reagents used in the synthesis include trimethylborate, trimethylamine, and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The silyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Wissenschaftliche Forschungsanwendungen
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine has several scientific research applications, including:
Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: Used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s boron and silyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3,2-diazaborolidin-2-amine
- N-Trimethylsilyl-1,3,2-diazaborolidin-2-amine
- 1,3,2-Diazaborolidin-2-amine
Uniqueness
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties and reactivity compared to other diazaborolidines. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
59533-41-4 |
|---|---|
Molekularformel |
C8H22BN3Si |
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
N,1,3-trimethyl-N-trimethylsilyl-1,3,2-diazaborolidin-2-amine |
InChI |
InChI=1S/C8H22BN3Si/c1-10-7-8-11(2)9(10)12(3)13(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
NPFJQHDWRXRFBR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)N(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


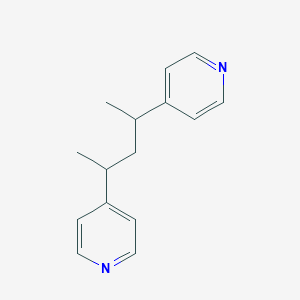

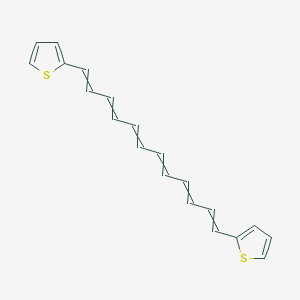
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
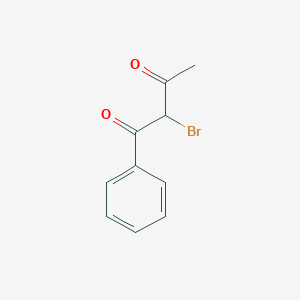
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
